molecular formula C20H26N2O3 B2994643 2-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851405-74-8

2-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide

Cat. No. B2994643
CAS RN: 851405-74-8
M. Wt: 342.439
InChI Key: QZJFHXCALVQZIZ-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide, also known as CQ1, is a novel compound that has been synthesized for its potential use in scientific research.

Scientific Research Applications

Structural Aspects and Properties

Research has shown that similar amide-containing isoquinoline derivatives exhibit interesting structural aspects. For example, N-cyclohexyl-2-(quinolin-8-yloxy) acetamide forms gels with certain acids and crystalline salts with others, displaying notable fluorescence properties. These findings suggest potential applications in material science and molecular sensing technologies (Karmakar, Sarma, & Baruah, 2007).

Anion Coordination and Spatial Orientation

Another study on similar stretched amide derivatives has revealed unique spatial orientations when they form salts with different anions. This research provides insights into the molecular self-assembly processes and could have implications in the development of molecular recognition systems and nanotechnology (Kalita & Baruah, 2010).

Co-Crystals and Host-Guest Complexes

Amide derivatives like 2-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide have been used to form co-crystals with aromatic diols. These structures, showing distinct fluorescence characteristics, could be significant in the development of advanced photonic materials (Karmakar, Kalita, & Baruah, 2009).

Potential Medicinal Applications

Research on similar quinoline derivatives has shown potential in addressing memory impairment. For instance, T-82, a new quinoline derivative, showed significant effects in reversing memory impairment in animal models. This suggests that similar compounds like 2-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide might have potential in treating neurological disorders (Isomae et al., 2003).

Synthesis and Chemical Transformations

Studies on the synthesis of quinolin-8-ols and similar compounds reveal intricate chemical processes that could be harnessed for creating novel compounds with potential applications in drug development and synthetic chemistry (Uchiyama, Ono, Hayashi, & Narasaka, 1998).

properties

IUPAC Name

2-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-25-17-8-7-15-12-16(20(24)22-18(15)13-17)9-10-21-19(23)11-14-5-3-2-4-6-14/h7-8,12-14H,2-6,9-11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJFHXCALVQZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide

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